N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylphenylamine and 3,5-dimethyl-1H-1,2,4-triazole.
Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as amidation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Processing: Large-scale production using continuous flow reactors for higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
“N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide” is unique due to its specific substitution pattern on the triazole ring and the butanamide backbone, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)8-14(9)18-15(21)7-10(2)20-12(4)17-11(3)19-20/h5-6,8,10H,7H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPBTUGWCLRLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=NC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.